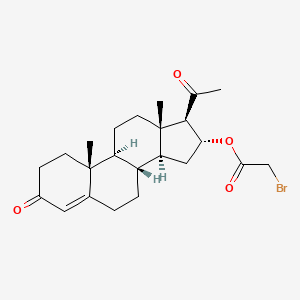

16alpha-Bromoacetoxyprogesterone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

16alpha-Bromoacetoxyprogesterone, also known as this compound, is a useful research compound. Its molecular formula is C23H31BrO4 and its molecular weight is 451.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Interceptive Activity

Research has demonstrated that intrauterine application of 16alpha-Bromoacetoxyprogesterone significantly inhibits the uptake of progesterone in nonpregnant rats. This suggests its potential use as an intrauterine contraceptive agent, highlighting its role in reproductive health interventions .

Hormonal Regulation

The compound has been studied for its ability to modulate hormonal activity, which can be beneficial for treating conditions related to hormonal imbalances. Its selective action on progesterone receptors allows for targeted therapeutic strategies in gynecological disorders.

Antiproliferative Properties

Studies have indicated that this compound exhibits antiproliferative effects on various cancer cell lines. For instance, it has been shown to inhibit the growth of breast cancer cells by inducing cell cycle disturbances and promoting apoptosis .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MDA-MB-231 (Breast) | 2 | Induces cell cycle arrest |

| NIH/3T3 (Fibroblast) | >10 | Less sensitive compared to cancer cells |

Anti-invasive Activity

The compound also demonstrates anti-invasive properties, significantly reducing the migratory capacity of cancer cells in wound healing assays. This suggests a dual action mechanism where it not only inhibits proliferation but also prevents metastasis .

Study on Uterine Activity

A study published in Biology of Reproduction highlighted the compound's effectiveness in inhibiting uterine uptake of progesterone, suggesting its potential application in managing uterine conditions and contraceptive methods .

Characterization of Human Uterine Progesterone Receptors

Another study focused on using this compound as an affinity label to characterize human uterine progesterone receptors, providing insights into its binding properties and receptor interactions .

Propiedades

Número CAS |

51541-48-1 |

|---|---|

Fórmula molecular |

C23H31BrO4 |

Peso molecular |

451.4 g/mol |

Nombre IUPAC |

[(8S,9S,10R,13S,14S,16R,17R)-17-acetyl-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-16-yl] 2-bromoacetate |

InChI |

InChI=1S/C23H31BrO4/c1-13(25)21-19(28-20(27)12-24)11-18-16-5-4-14-10-15(26)6-8-22(14,2)17(16)7-9-23(18,21)3/h10,16-19,21H,4-9,11-12H2,1-3H3/t16-,17+,18+,19-,21+,22+,23+/m1/s1 |

Clave InChI |

OSCUNNXAVGTHCW-DCCLSMNISA-N |

SMILES |

CC(=O)C1C(CC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)OC(=O)CBr |

SMILES isomérico |

CC(=O)[C@H]1[C@@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)OC(=O)CBr |

SMILES canónico |

CC(=O)C1C(CC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)OC(=O)CBr |

Sinónimos |

16 alpha-bromoacetoxyprogesterone 16alpha-bromoacetoxyprogesterone |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.